Dibenzylphosphine
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Overview
Description
Dibenzylphosphine is an organophosphorus compound with the chemical formula ( \text{C}{14}\text{H}{15}\text{P} ). It is characterized by the presence of two benzyl groups attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzylphosphine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phosphine in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of phase-transfer catalysts can facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Dibenzylphosphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Substitution: Alkyl halides, sodium hydride (NaH).
Major Products Formed:
Oxidation: this compound oxide.
Substitution: Various phosphine derivatives depending on the alkyl halide used
Scientific Research Applications
Mechanism of Action
The mechanism of action of dibenzylphosphine involves its ability to act as a nucleophile due to the lone pair of electrons on the phosphorus atom. This nucleophilicity allows it to participate in various chemical reactions, forming stable bonds with electrophiles. In biological systems, this compound derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Tribenzylphosphine: Similar in structure but with three benzyl groups attached to the phosphorus atom.
Dibenzylphosphine oxide: The oxidized form of this compound.
Dibenzylphosphite: Another related compound with different reactivity and applications.
Uniqueness: this compound is unique due to its specific reactivity and ability to form stable complexes with transition metals. Its derivatives also exhibit diverse biological activities, making it a versatile compound in both chemical and biological research .
Properties
IUPAC Name |
dibenzylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWJERDWKYNUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CPCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400515 |
Source
|
Record name | Dibenzylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56522-04-4 |
Source
|
Record name | Dibenzylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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